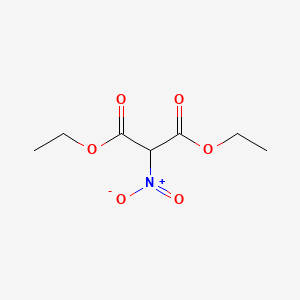

Diethyl nitromalonate

Description

Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.

Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

diethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethyl malonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021863 | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (93 °C) (open cup), 85 °C c.c. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

105-53-3 | |

| Record name | Diethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Nitromalonate

This document provides a comprehensive examination of the synthesis of diethyl nitromalonate, a valuable intermediate in organic synthesis, particularly for the preparation of amino acids and heterocyclic compounds.[1][2] We will delve into the core mechanistic principles governing the nitration of active methylene compounds and present a field-proven, high-yield experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical application of this synthesis.

Mechanistic Underpinnings of Diethyl Malonate Nitration

The synthesis of this compound is achieved through the direct nitration of diethyl malonate. The success of this reaction hinges on the unique reactivity of the starting material and the generation of a potent electrophile.

The Active Methylene Nucleophile

Diethyl malonate possesses a methylene group (-CH₂-) positioned between two electron-withdrawing ester functionalities.[3] This configuration significantly increases the acidity of the α-protons (pKa ≈ 14), making this carbon a nucleophilic center.[3] The reaction proceeds via the enol tautomer of diethyl malonate, which is in equilibrium with the keto form. The electron-rich double bond of the enol serves as the nucleophile that attacks the nitrating agent.

Generation of the Electrophile: The Nitronium Ion

The key electrophile in this reaction is the nitronium ion (NO₂⁺). While classically generated using a mixture of concentrated nitric and sulfuric acids, high-yield nitration of diethyl malonate can be effectively achieved using fuming nitric acid alone.[1] Fuming nitric acid contains an equilibrium concentration of dinitrogen pentoxide (N₂O₅), which can dissociate to form the nitronium ion and a nitrate ion. The overall mechanism involves three critical steps:

-

Enolization: Diethyl malonate undergoes tautomerization to its more reactive enol form.

-

Electrophilic Attack: The π-bond of the enol nucleophilically attacks the nitronium ion (NO₂⁺), forming a C-N bond at the α-carbon.

-

Deprotonation: A weak base, such as water or another molecule of diethyl malonate, removes a proton to regenerate the carbonyl group and yield the final product.

The following diagram illustrates this mechanistic pathway.

Caption: Reaction Mechanism of Diethyl Malonate Nitration

Field-Proven Experimental Protocol

The following protocol is adapted from a robust method that demonstrates excellent yield and control by optimizing reaction temperature and time.[1] This self-validating system ensures reproducibility and high purity of the final product.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 80.0 g (0.5 mol) |

| Fuming Nitric Acid | HNO₃ | 63.01 | 184 mL |

| Toluene | C₇H₈ | 92.14 | ~1 L |

| Sodium Carbonate | Na₂CO₃ | 105.99 | As needed (10% soln) |

| Hydrochloric Acid | HCl | 36.46 | As needed |

| Urea | CH₄N₂O | 60.06 | As needed (5% soln) |

| Crushed Ice | H₂O | 18.02 | ~1 L |

Step-by-Step Methodology

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 80 g of diethyl malonate. Cool the flask in an ice-water bath to 15°C.

-

Nitrating Agent Addition: Add 184 mL of fuming nitric acid dropwise from the dropping funnel over a period of one hour. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent dangerous temperature spikes and side-product formation. Maintain the internal temperature between 15-20°C throughout the addition.[1]

-

Reaction: After the addition is complete, continue stirring the mixture for an additional 3.5 hours, ensuring the temperature remains at 15-20°C.

-

Quenching: Carefully pour the reaction mixture onto 1 liter of crushed ice with stirring. This step neutralizes the strong acid and precipitates the product.

-

Extraction & Wash (Part 1): Transfer the mixture to a large separatory funnel and extract the product with one 200 mL portion followed by one 100 mL portion of toluene. Combine the organic extracts.

-

Base Extraction: Wash the combined toluene solution with equal volumes of a 10% sodium carbonate solution. The this compound, being acidic, will transfer to the aqueous basic layer as its sodium salt. Continue these extractions until a test acidification of the aqueous layer no longer shows the liberation of the oily nitro ester.

-

Aqueous Wash: Combine all the aqueous extracts and wash once with 200 mL of toluene to remove any non-acidic organic impurities.

-

Acidification: Cool the combined aqueous solution in an ice bath and carefully acidify to a pH of 4 with hydrochloric acid. The this compound will separate as an oil.

-

Extraction & Wash (Part 2): Extract the liberated this compound with 500 mL, 200 mL, and 100 mL portions of toluene. Combine these organic extracts.

-

Final Wash & Drying: Wash the combined organic extract with equal volumes of water, followed by a 5% urea solution to remove any residual nitrous oxides. Dry the organic solution over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The resulting residue is then purified by vacuum distillation. The pure this compound distills at 81-83°C at 0.3 mmHg.[1]

Experimental Workflow Diagram

Caption: Step-by-Step Experimental Workflow

Process Optimization and Yield Analysis

The reaction conditions, particularly temperature and time, are paramount for achieving high yields. Elevated temperatures can accelerate the reaction but may lead to decomposition and reduced yield if maintained for too long. The data below, derived from patent literature, illustrates this critical relationship.[1]

| Reaction Temperature (°C) | Addition Time | Total Reaction Time | Yield (%) |

| 15 – 20 | 1 hour | 4 hours | 91.7 |

| 25 – 30 | 1 hour | 3.75 hours | 89.5 |

| 45 – 50 | 40 minutes | 50 minutes | 89.0 |

| 40 – 50 | 35 minutes | 4 hours | ~75 |

Analysis: The data clearly shows that while higher temperatures significantly shorten the required reaction time, maintaining a lower temperature (15-20°C) for a longer duration provides the highest yield.[1] Prolonged exposure to high temperatures (40-50°C for 4 hours) is detrimental, causing the yield to drop to approximately 75%.[1] This underscores the importance of precise temperature control as a core principle of this protocol.

Safety and Handling

Core Directive: A thorough risk assessment must be conducted before beginning this procedure.

-

Reagent Hazards: Fuming nitric acid is extremely corrosive, a powerful oxidizing agent, and can cause severe burns. Diethyl malonate is a combustible liquid and can cause skin and eye irritation.[4][5][6] All handling of these chemicals must occur within a certified chemical fume hood.

-

Reaction Hazards: The nitration is highly exothermic. A runaway reaction can occur if the temperature is not strictly controlled, potentially leading to violent decomposition.[1] Ensure a cooling bath is readily available and monitored.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield, especially when handling fuming nitric acid.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Acidic aqueous waste must be neutralized before disposal.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.

| Property | Value | Reference |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 78-80 °C / 0.2 mmHg | [4][8] |

| Density | 1.174 g/mL at 25 °C | [4][8] |

| Refractive Index (n²⁰/D) | 1.428 | [4][8] |

Structural confirmation is typically achieved via ¹H NMR spectroscopy, which would show characteristic peaks for the ethyl ester groups and the single proton on the nitrated α-carbon.

References

-

Wikipedia. Diethyl malonate. [Link]

- Weisblat, D. I., & Lyttle, D. A. (1953). Production of nitromalonic esters. U.S. Patent No. 2,644,838. Washington, DC: U.S.

-

Zambito, A. J., & Howe, E. E. Diethyl acetamidomalonate. Organic Syntheses, Coll. Vol. 5, p.373 (1973); Vol. 40, p.21 (1960). [Link]

-

Okuda, T. (1957). Amino Acid Synthesis from Nitromalonic Ester. HP. Note on the Synthesis of Glutamic Acid. Bulletin of the Chemical Society of Japan, 30(3), 358-358. [Link]

-

Khan Academy. Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. [Link]

-

Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

Sources

- 1. US2644838A - Production of nitromalonic esters - Google Patents [patents.google.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 4. ニトロマロン酸ジエチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. This compound | 603-67-8 [chemicalbook.com]

- 8. ニトロマロン酸ジエチル 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to Diethyl Nitromalonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl nitromalonate, a versatile C3 building block in organic synthesis, holds significant potential for the construction of complex molecular architectures. Its unique trifunctional nature, featuring two ester moieties and a nitro group centered on a single carbon atom, imparts a rich and varied reactivity profile. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and key reactions, and an exploration of its applications, particularly in the realm of medicinal chemistry and drug development.[1] As the demand for novel therapeutics and sustainable synthetic methodologies grows, a thorough understanding of reagents like this compound becomes increasingly crucial for innovation in chemical research.[1]

Part 1: Physicochemical and Spectroscopic Properties

This compound (CAS No. 603-67-8) is a colorless to pale yellow liquid under standard conditions.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₆ | [4] |

| Molecular Weight | 205.17 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 78-80 °C at 0.2 mmHg | [2] |

| Density | 1.174 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.428 | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Soluble in most organic solvents. | |

| InChI Key | DAKKWKYIQGMKOS-UHFFFAOYSA-N |

Spectroscopic Characterization

While publicly available spectra are limited, the structural features of this compound suggest the following characteristic spectroscopic signatures:

-

¹H NMR: The proton spectrum would be expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the two ethyl groups. The methine proton (CH) attached to the nitro group would likely appear as a singlet.

-

¹³C NMR: The carbon spectrum would exhibit signals for the methyl and methylene carbons of the ethyl groups, the carbonyl carbon of the ester, and the central carbon atom bearing the nitro group.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (around 1740-1760 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1550 cm⁻¹ and 1370 cm⁻¹, respectively).[2][5]

Part 2: Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity conferred by its functional groups. The electron-withdrawing nature of the nitro and ester groups makes the central methine proton acidic, facilitating deprotonation to form a stable carbanion. This carbanion is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.

Synthesis of this compound

A common and effective method for the preparation of this compound is the direct nitration of diethyl malonate using fuming nitric acid.[6] The reaction proceeds via an electrophilic substitution mechanism on the enol form of the malonic ester.

diethyl_malonate [label="Diethyl Malonate"]; enol [label="Enol Intermediate"]; nitronium [label="NO₂⁺ (from HNO₃)"]; diethyl_nitromalonate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

diethyl_malonate -> enol [label="Tautomerization"]; {rank=same; enol; nitronium} enol -> diethyl_nitromalonate [label="Electrophilic Attack"]; nitronium -> diethyl_nitromalonate; }

Caption: Synthesis of this compound via Nitration.Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 80 g of diethyl malonate. Cool the flask in an ice-water bath to 15 °C.

-

Addition of Nitrating Agent: Slowly add 184 mL of fuming nitric acid to the stirred diethyl malonate via the dropping funnel over a period of one hour, maintaining the internal temperature between 15 and 20 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 15-20 °C for an additional 3.5 hours.

-

Work-up: Pour the reaction mixture onto 1 liter of crushed ice. Extract the aqueous mixture with two portions of toluene (200 mL and 100 mL).

-

Purification: Wash the combined organic extracts with equal volumes of water and a 5% urea solution. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by rotary evaporation and distill the residue under reduced pressure to obtain pure this compound (boiling point 81-83 °C at 0.3 mmHg).

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of its activated methine group.

The presence of three electron-withdrawing groups significantly increases the acidity of the α-proton, allowing for deprotonation by even mild bases to form a resonance-stabilized enolate. This enolate is the key reactive intermediate in many of the subsequent reactions.

The nucleophilic enolate of this compound readily undergoes alkylation with a variety of electrophiles, such as alkyl halides. This reaction is a powerful tool for introducing alkyl substituents at the α-position, further functionalizing the molecule for subsequent transformations.

This compound is an excellent Michael donor, participating in conjugate addition reactions with α,β-unsaturated carbonyl compounds and nitroolefins.[3][7][8][9] This reaction is of particular importance in the synthesis of complex molecules, including precursors to pharmacologically active compounds like γ-aminobutyric acid (GABA) derivatives.[7][8]

diethyl_nitromalonate [label="this compound"]; base [label="Base"]; enolate [label="Enolate Intermediate"]; michael_acceptor [label="α,β-Unsaturated\nCarbonyl/Nitro Compound"]; adduct [label="Michael Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

diethyl_nitromalonate -> enolate [label="Deprotonation"]; base -> enolate; {rank=same; enolate; michael_acceptor} enolate -> adduct [label="Nucleophilic Attack"]; michael_acceptor -> adduct; }

Caption: Michael Addition Reaction of this compound.Disclaimer: This protocol is a general representation and may require optimization for specific substrates. It should be performed by qualified personnel.

-

Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 mmol) in a suitable solvent such as toluene (5 mL) in a round-bottom flask, add this compound (1.2 mmol).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol).

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Part 3: Applications in Organic Synthesis and Drug Development

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of organic compounds, particularly heterocyclic systems and molecules with potential biological activity.[1]

Synthesis of Heterocycles

This compound serves as a precursor for the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of 5,5-diethoxycarbonyl-1-pyrroline N-oxide (DECPO). The nitro and ester functionalities can be strategically manipulated to facilitate cyclization reactions, leading to the formation of diverse ring systems.

Role in Medicinal Chemistry

In the pharmaceutical sector, this compound is a key building block for the synthesis of next-generation therapeutics.[1] Its ability to participate in carbon-carbon bond-forming reactions allows for the construction of complex molecular scaffolds found in many drug candidates. The nitro group can also be reduced to an amino group, providing a handle for further functionalization and the introduction of nitrogen-containing moieties, which are prevalent in bioactive molecules. The products of Michael addition reactions involving this compound are valuable precursors for the synthesis of important pharmaceutical compounds.[7][8]

Part 4: Safety and Handling

This compound is a chemical that requires careful handling. It is classified as an irritant to the skin, eyes, and respiratory system.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment, including gloves and safety goggles.

Conclusion

This compound is a highly functionalized and reactive molecule that offers significant advantages in modern organic synthesis. Its accessibility, coupled with its versatile reactivity, makes it an indispensable tool for the construction of complex organic molecules, including those with promising applications in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential in advancing chemical and pharmaceutical research.

References

-

Innovating with this compound: Future Prospects in Chemical Research. (URL: [Link])

-

This compound | C7H11NO6 | CID 97657 - PubChem. National Institutes of Health. (URL: [Link])

-

Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. (URL: [Link])

-

Enantioselective Michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea organocatalyst. OpenMETU. (URL: [Link])

-

Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. (URL: [Link])

-

Diethyl malonate. Wikipedia. (URL: [Link])

-

Michael addition of nitromethane and malononitrile to dimethyl ethylidenemalonate. ResearchGate. (URL: [Link])

-

Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (URL: [Link])

- Production of nitromalonic esters.

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Human Metabolome Database. (URL: [Link])

-

Diethyl acetamidomalonate. Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona... Filo. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 603-67-8 [chemicalbook.com]

- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C7H11NO6 | CID 97657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2644838A - Production of nitromalonic esters - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Enantioselective Michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea organocatalyst [open.metu.edu.tr]

- 9. encyclopedia.pub [encyclopedia.pub]

Diethyl nitromalonate CAS number 603-67-8

This compound stands out as a uniquely versatile and powerful chemical intermediate. [1]Its trifunctional nature provides a reliable entry point for the synthesis of a wide range of high-value molecules, from specialized amino acids to complex heterocyclic drug candidates. For researchers in medicinal chemistry and organic synthesis, a comprehensive understanding of DENM's properties, reactivity, and safe handling is essential for driving innovation. As the demand for more sophisticated and tailored molecules grows, the importance of foundational building blocks like this compound will only continue to increase. [1]

References

- Innovating with this compound: Future Prospects in Chemical Research. Google Cloud.

- Diethyl nitromalon

- CAS 603-67-8: 1,3-Diethyl 2-nitropropanedio

- 603-67-8 | CAS D

- Diethyl malon

- Diethyl nitromalon

- 603-67-8 | Diethyl 2-nitromalon

- This compound | C7H11NO6 | CID 97657.

- US2644838A - Production of nitromalonic esters.

- Material Safety Data Sheet Diethyl malon

- SAFETY D

- Synthesis of Heterocycles by Diethyl Malon

- Discuss synthetic applications of diethyl malon

- Diethyl nitromalon

- Diethyl 2-nitromalon

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 603-67-8 [chemicalbook.com]

- 3. CAS 603-67-8: 1,3-Diethyl 2-nitropropanedioate [cymitquimica.com]

- 4. This compound | C7H11NO6 | CID 97657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 603-67-8 | CAS DataBase [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C7H11NO6) [pubchemlite.lcsb.uni.lu]

- 8. US2644838A - Production of nitromalonic esters - Google Patents [patents.google.com]

- 9. Diethyl 2-nitromalonate, CAS No. 603-67-8 - iChemical [ichemical.com]

- 10. westliberty.edu [westliberty.edu]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Diethyl Nitromalonate

An In-depth Technical Guide to the Starting Materials and Synthesis of Diethyl Nitromalonate

This compound (CAS No. 603-67-8) is a pivotal intermediate in advanced organic synthesis, valued for its unique combination of functional groups that serve as a versatile scaffold for constructing complex molecular architectures.[1] Its primary significance lies in its application as a key building block for synthesizing amino acids, most notably tryptophan, through condensation reactions followed by reduction and hydrolysis.[2] Beyond this, its utility extends to the preparation of various heterocyclic compounds and novel therapeutics, making it an indispensable tool for researchers in medicinal chemistry and drug development.[1][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive examination of the primary synthetic route to this compound. We will dissect the critical starting materials, elucidate the reaction mechanism with a focus on causal relationships, present a field-proven experimental protocol, and discuss the process parameters that ensure a high-yield, self-validating, and safe synthesis.

Part 1: The Principal Synthetic Pathway: Direct Nitration of Diethyl Malonate

The most efficient and widely adopted method for producing this compound is the direct electrophilic nitration of diethyl malonate. This pathway is favored for its straightforwardness and high conversion rates when reaction parameters are meticulously controlled.

Core Starting Materials: A Profile

A. Diethyl Malonate (DEM)

-

Structure and Properties: Diethyl malonate (CAS No. 105-53-3), the diethyl ester of malonic acid, is a colorless liquid with a characteristic apple-like scent.[4]

-

Chemical Causality: The synthetic utility of DEM is rooted in the unique reactivity of its central methylene (-CH₂-) group. This group is positioned between two electron-withdrawing carbonyl functionalities, which significantly increases the acidity of the α-hydrogens (pKa ≈ 14).[4][5] This acidity makes the methylene carbon highly susceptible to deprotonation to form a resonance-stabilized enolate, but for the purpose of nitration, it activates the position for direct electrophilic attack.

B. Fuming Nitric Acid (HNO₃)

-

Role as Nitrating Agent: Fuming nitric acid is the required nitrating agent for this synthesis. It is a concentrated solution of nitric acid containing dissolved nitrogen dioxide, which enhances its electrophilicity. The presence of the nitronium ion (NO₂⁺), the active electrophile, is crucial for the reaction to proceed efficiently. Standard concentrated nitric acid is generally insufficient to achieve high yields in this specific transformation.

The Reaction Mechanism: Electrophilic Substitution at an Activated Carbon

The nitration of diethyl malonate is a classic example of an electrophilic substitution reaction on an activated α-carbon. The mechanism proceeds as follows:

-

Generation of the Electrophile: Fuming nitric acid contains an equilibrium concentration of the highly reactive nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich, activated methylene carbon of diethyl malonate acts as a nucleophile, attacking the nitronium ion.

-

Deprotonation: A base (such as the nitrate ion or water) removes a proton from the intermediate, restoring the carbon framework and yielding the final product, this compound.

Below is a diagram illustrating this mechanistic pathway.

Caption: Mechanism of Diethyl Malonate Nitration.

Process Parameters and Yield Optimization

A key advancement in the synthesis of this compound was the shift from low-temperature reactions to moderately elevated temperatures. While older methods performed at 0°C reported yields around 60%, modern protocols have demonstrated that maintaining the reaction between 15°C and 50°C can dramatically increase the yield to approximately 90%, representing a 50% improvement.[2] This is a critical insight: while nitrations are famously exothermic and potentially hazardous, precise temperature control within a specific higher range optimizes the reaction rate without compromising safety.[2]

The relationship between reaction temperature and time is inversely proportional; higher temperatures require shorter reaction times.[2]

| Example | Temperature Range (°C) | Total Reaction Time | Yield (%) |

| 1 | 15 - 20 | 4.5 hours | 91.7 |

| 2 | 25 - 30 | 3.75 hours | 89.5 |

| 3 | 45 - 50 | ~50 minutes | 89.5 |

| 4 | 40 - 50 | 3.5 hours | 89.0 |

Table based on data from U.S. Patent 2,644,838 A.[2]

Part 2: Experimental Protocol and Workflow

This protocol is a self-validating system designed for robustness and high yield, based on established and optimized methodologies.[2]

Mandatory Safety Precautions

-

Hazard Assessment: Fuming nitric acid is extremely corrosive, a powerful oxidizer, and toxic if inhaled.[6] It can cause severe skin burns and eye damage.[7] The reaction is highly exothermic and can become violent if temperature control is lost.[2]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and acid-resistant gloves (avoid vinyl).[7][8]

-

Engineering Controls: This procedure must be performed inside a certified chemical fume hood.[6] An eyewash station and safety shower must be immediately accessible.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 80 grams of diethyl malonate.

-

Cooling: Cool the flask in an ice-water bath to an internal temperature of 15°C.

-

Reagent Addition: While maintaining the temperature between 15-20°C with vigorous stirring, add 184 milliliters of fuming nitric acid dropwise from the dropping funnel over a period of one hour. Causality: Slow, controlled addition is paramount to manage the exothermic nature of the reaction and prevent dangerous temperature spikes.

-

Reaction Maintenance: After the addition is complete, continue to stir the mixture for an additional 3.5 hours, ensuring the temperature remains between 15-20°C.

-

Quenching: Quench the reaction by slowly pouring the reaction mixture onto one liter of crushed ice with stirring. Trustworthiness: This step safely neutralizes the potent nitrating mixture and facilitates the separation of the organic product.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with two portions of toluene (200 mL, then 100 mL).

-

Washing & Neutralization:

-

Combine the organic extracts and wash them twice with equal volumes of water.

-

Wash the organic layer with a 5% aqueous urea solution to remove residual nitrogen oxides. A starch-iodide test can confirm their removal.

-

Extract the toluene solution with a 10% sodium carbonate solution until all the nitro ester has been transferred to the aqueous layer (test by acidifying a small sample of the aqueous extract).

-

-

Product Isolation:

-

Combine the aqueous sodium carbonate extracts and wash once with toluene to remove any non-acidic impurities.

-

Acidify the aqueous solution to pH 4 with hydrochloric acid while cooling with ice. The this compound will separate.

-

Extract the liberated product with toluene (500 mL, 200 mL, then 100 mL portions).

-

-

Final Purification:

-

Wash the combined organic extracts with water and then a 5% urea solution.

-

Dry the organic solution over anhydrous magnesium sulfate.

-

Remove the toluene solvent via rotary evaporation.

-

Distill the residue under reduced pressure. The pure this compound product will distill at 81-83°C at 0.3 mmHg.[2]

-

The following diagram outlines the experimental workflow.

Caption: Experimental Workflow for this compound Synthesis.

Part 3: Product Characterization

Verifying the identity and purity of the final product is essential. The key physical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 603-67-8[3][9] |

| Molecular Formula | C₇H₁₁NO₆[9][10] |

| Molecular Weight | 205.17 g/mol [3][9] |

| Appearance | Colorless liquid[11] |

| Boiling Point | 78-80 °C / 0.2 mmHg[3][11] |

| Density | 1.174 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.428[3] |

Further confirmation should be obtained using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to validate the molecular structure.[9]

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through the direct nitration of diethyl malonate using fuming nitric acid. This guide has established that meticulous control over reaction temperature is the most critical parameter for maximizing yield and ensuring operational safety. By adhering to the detailed, self-validating protocol presented, researchers can reliably produce high-purity this compound. As the demand for complex and novel pharmaceuticals grows, the role of versatile intermediates like this compound will continue to expand, driving further innovation in synthetic chemistry.[1]

References

- Source: Google Patents (US2644838A)

-

Title: this compound | C7H11NO6 Source: PubChem - NIH URL: [Link]

-

Title: Diethyl malonate Source: Wikipedia URL: [Link]

-

Title: diethyl acetamidomalonate Source: Organic Syntheses Procedure URL: [Link]

-

Title: this compound Source: FDA Global Substance Registration System (GSRS) URL: [Link]

-

Title: What is the preparation of diethyl malonate? Source: Quora URL: [Link]

-

Title: What safety precautions should I take when handling nitric acid? Source: Quora URL: [Link]

-

Title: NITRIC ACID SAFETY Source: University of Washington - Environmental Health & Safety URL: [Link]

-

Title: Safety Data Sheet: Nitric acid Source: Carl ROTH URL: [Link]

-

Title: Diethyl Malonate : Synthesis via Fischer Esterification Source: YouTube URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. US2644838A - Production of nitromalonic esters - Google Patents [patents.google.com]

- 3. This compound 97 603-67-8 [sigmaaldrich.com]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. carlroth.com [carlroth.com]

- 8. quora.com [quora.com]

- 9. This compound | C7H11NO6 | CID 97657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. This compound | 603-67-8 [chemicalbook.com]

An In-Depth Technical Guide to the Thermal Decomposition of Diethyl Nitromalonate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of diethyl nitromalonate. While specific kinetic and mechanistic studies on this compound are not extensively detailed in publicly accessible literature, this document synthesizes established principles from the thermolysis of analogous aliphatic nitro compounds and dinitromethanes to propose a detailed decomposition pathway. The primary focus is on the intramolecular cyclization reaction leading to the formation of a furoxan ring system, a significant transformation with implications in energetic materials and synthetic chemistry. This guide also outlines robust experimental protocols for investigating the thermal decomposition of this compound, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and in-situ spectroscopic techniques. Safety considerations and best practices for handling this energetic material are also discussed to ensure safe and reliable experimental outcomes.

Introduction and Significance

This compound, a gem-dinitromethane derivative, is a versatile intermediate in organic synthesis, notably in the preparation of amino acids and heterocyclic compounds. Its thermal stability is a critical parameter, particularly in process development and safety assessment, as the presence of the nitro group imparts energetic properties to the molecule. The thermal decomposition of this compound is of significant academic and industrial interest due to its potential to form furoxan (1,2,5-oxadiazole-2-oxide) derivatives. Furoxans are an important class of heterocycles known for their applications as energetic materials and as nitric oxide (NO) donors in medicinal chemistry.[1][2] Understanding the thermal decomposition pathway of this compound is, therefore, crucial for controlling its reactivity and harnessing its synthetic potential.

This guide aims to provide a deep dive into the theoretical and practical aspects of the thermal decomposition of this compound. By examining the chemistry of related nitro compounds, we will propose a plausible reaction mechanism and discuss the key factors influencing this transformation. Furthermore, we will provide detailed experimental methodologies to enable researchers to safely and effectively study this reaction in a laboratory setting.

Proposed Thermal Decomposition Pathway

The thermal decomposition of aliphatic nitro compounds can proceed through various mechanisms, with the initial step often being the homolytic cleavage of the C-NO₂ bond or a nitro-nitrite rearrangement.[3] For this compound, the presence of two nitro groups on the same carbon atom opens up a unique and facile pathway for intramolecular cyclization to form a furoxan ring.

The Furoxan Formation Cascade

The most probable pathway for the thermal decomposition of this compound involves the formation of a nitrile oxide intermediate, which then dimerizes to yield the furoxan ring. This mechanism is supported by studies on the decomposition of other gem-dinitromethyl compounds.[1]

The proposed steps are as follows:

-

Initial Decomposition and Nitrile Oxide Formation: Upon heating, this compound is proposed to undergo a concerted elimination of a molecule of nitrous acid (HNO₂) or a stepwise process initiated by C-N bond cleavage to form a highly reactive nitrile oxide intermediate. The presence of the electron-withdrawing ester groups facilitates this transformation.

-

Dimerization of the Nitrile Oxide: The generated nitrile oxide is a transient species that readily undergoes a [3+2] cycloaddition with another molecule of the same nitrile oxide. This dimerization is the key step in the formation of the furoxan ring.

The overall transformation can be depicted as follows:

Caption: Schematic of a flow reactor setup.

Procedure:

-

Reactor Setup: Assemble the flow reactor in a fume hood. The reactor tube (e.g., quartz) is placed inside a tube furnace.

-

Sample Preparation: Prepare a solution of this compound in a suitable high-boiling, inert solvent (e.g., diphenyl ether) or use the neat liquid if its volatility is appropriate.

-

Decomposition:

-

Heat the furnace to the desired decomposition temperature (determined from TGA/DSC analysis).

-

Introduce the this compound solution into the reactor at a controlled rate using a syringe pump, carried by a slow stream of inert gas.

-

Collect the volatile products in a cold trap cooled with liquid nitrogen.

-

-

Product Isolation and Characterization:

-

After the reaction is complete, allow the apparatus to cool to room temperature.

-

Carefully collect the contents of the cold trap and the residue in the reactor.

-

Analyze the collected fractions using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) to identify and quantify the products.

-

Expected Results and Data Presentation

The experimental work outlined above is expected to yield valuable data on the thermal decomposition of this compound. This data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Thermal Analysis Data

The TGA and DSC data can be summarized in a table as shown below.

| Parameter | Value (Placeholder) | Method |

| Melting Point (°C) | ~25 | DSC |

| Onset of Decomposition (°C) | 150 - 170 | TGA (10 °C/min) |

| Peak Decomposition Temp. (°C) | 180 - 200 | DSC (10 °C/min) |

| Mass Loss (%) | > 95 | TGA |

| Enthalpy of Decomposition (J/g) | -1500 to -2000 | DSC |

Evolved Gas Analysis

The major gaseous products identified by TGA-MS or TGA-FTIR can be tabulated.

| Temperature Range (°C) | Identified Gaseous Products | Technique |

| 150 - 250 | Nitrous Acid (HNO₂), Nitrogen Dioxide (NO₂), Carbon Dioxide (CO₂), Ethanol (C₂H₅OH), Diethyl ether (C₄H₁₀O) | TGA-MS/FTIR |

Product Characterization

The non-volatile products isolated from preparative thermolysis should be characterized and their yields reported.

| Product | Structure | Yield (%) (Placeholder) | Characterization Methods |

| Diethyl 3,4-dicarboxyfuroxan | EtOOC-C-C-COOEt | ||

| Unidentified Polymer | - | 10-20 | GPC, IR |

Conclusion

This technical guide has provided a detailed framework for understanding and investigating the thermal decomposition of this compound. Based on the established chemistry of related nitro compounds, a plausible decomposition pathway involving the formation of a furoxan ring via a nitrile oxide intermediate has been proposed. The guide also presents a suite of experimental protocols, from initial thermal analysis to preparative scale thermolysis and product characterization, that can be employed to elucidate the specific mechanism and kinetics of this reaction.

For researchers in drug development and materials science, a thorough understanding of the thermal behavior of energetic intermediates like this compound is paramount for ensuring safety and achieving desired synthetic outcomes. The methodologies and theoretical considerations outlined in this guide provide a solid foundation for further research in this area. Future work should focus on obtaining precise kinetic data and unequivocally identifying all decomposition products to fully validate the proposed mechanism.

References

-

Song, J., et al. (2020). Finding furoxan rings. Journal of Materials Chemistry A, 8(10), 4974-4981. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97657, this compound. Retrieved from [Link]

- Patel, R. P., & Patel, K. C. (2018). tert‐Butyl Nitrite (TBN), a Multitasking Reagent in Organic Synthesis. Asian Journal of Organic Chemistry, 7(11), 2196-2227.

-

Gasco, A. M., et al. (2013). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience, 4(11), 1481-1493. [Link]

-

Matsubara, R., & Hayashi, Y. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5195-5207. [Link]

-

Sheremetev, A. B., & Makhova, N. N. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 856030. [Link]

-

Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

ResearchGate. (2017). How can I fully analyse my sample using TGA-DTA/DSC analysis?. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1985). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

- Fessenden, R. J., & Fessenden, J. S. (1982). Organic Chemistry. Willard Grant Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Elvers, B. (Ed.). (2012). Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.

-

Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

-

MDPI. (2020). Spectroscopic Techniques for Monitoring Thermal Treatments in Fish and Other Seafood: A Review of Recent Developments and Applications. Retrieved from [Link]

-

Zhang, L., et al. (2019). A green stabilizer for Nitrate ester-based propellants: An overview. Defence Technology, 15(5), 637-646. [Link]

-

Wikipedia. (n.d.). Nitrate ester. Retrieved from [Link]

-

ResearchGate. (2020). Activation energies for the decomposition of nitrate ester groups at the anhydroglucopyranose ring positions C2, C3 and C6 of nitrocellulose using the nitration of a dye as probe. Retrieved from [Link]

-

ACS Publications. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. Retrieved from [Link]

-

ResearchGate. (2019). Experimental setup for studying thermal decomposition: 1—thermal.... Retrieved from [Link]

-

PMC. (2013). Experimental and modeling study of the thermal decomposition of methyl decanoate. Retrieved from [Link]

-

Open Research Newcastle. (2021). Experimental and Theoretical Investigation of the Thermal Decomposition of Per- and Poly-Fluoroalkyl Substances (PFAS). Retrieved from [Link]

-

Figshare. (2018). Monitoring Chemical Reactions with Terahertz Rotational Spectroscopy. Retrieved from [Link]

-

MDPI. (2019). In Situ Hyperspectral Raman Imaging of Ternesite Formation and Decomposition at High Temperatures. Retrieved from [Link]

-

ResearchGate. (2018). In Situ Monitoring of Particle Formation with Spectroscopic and Analytical Techniques Under Solvothermal Conditions. Retrieved from [Link]

-

ChemSrc. (n.d.). diethyl 2-nitromalonate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of Diethyl Nitromalonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: Diethyl nitromalonate is a pivotal intermediate in synthetic organic chemistry, valued for its role in the formation of complex molecular architectures, particularly in the pharmaceutical industry.[1] Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive technical overview of the stability profile of this compound, detailing its degradation pathways under various stress conditions and offering evidence-based best practices for its storage and handling. By understanding the principles governing its stability, researchers can ensure the integrity of this critical reagent, thereby safeguarding the reliability and reproducibility of their synthetic endeavors.

Chemical Profile and Intrinsic Stability

This compound (CAS No. 603-67-8) is a colorless to light yellow liquid with a molecular weight of 205.17 g/mol .[2][3] Its structure, featuring a nitro group and two ethyl ester functionalities attached to a central carbon, dictates its reactivity and stability. The electron-withdrawing nature of the nitro and ester groups renders the alpha-proton acidic, a key feature exploited in its synthetic applications. However, this electronic arrangement also predisposes the molecule to specific degradation pathways.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁NO₆ | [2] |

| Molecular Weight | 205.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 78-80 °C at 0.2 mmHg | [3][4] |

| Density | 1.174 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.428 | [4] |

The intrinsic stability of this compound is moderate. While stable under optimal conditions, its reactivity makes it susceptible to degradation when exposed to heat, moisture, extreme pH, and light.

Degradation Pathways and Mechanisms

Understanding the potential degradation pathways of this compound is fundamental to establishing appropriate storage and handling protocols. The primary modes of degradation are thermal decomposition and hydrolysis.

Thermal Decomposition

Thermal stress is a significant factor in the degradation of this compound. The primary thermal decomposition product has been identified as a furoxan.[3][4] Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are five-membered heterocyclic compounds. The formation of furoxan from this compound likely proceeds through a complex mechanism involving the nitro group and the ester functionalities.

While the detailed kinetics of this transformation for this compound are not extensively published, the general mechanism for the thermal decomposition of nitroalkanes can involve C-N bond cleavage. In this case, the proximity of the two ester groups and the nitro group likely facilitates an intramolecular cyclization cascade upon heating.

Caption: Proposed thermal decomposition of this compound.

Hydrolytic Degradation

As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The presence of moisture is a critical factor in this degradation pathway.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the ester groups can be saponified to the corresponding carboxylates. The resulting nitromalonate salt may be unstable and prone to further decomposition.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ester groups can be hydrolyzed to carboxylic acids. The resulting nitromalonic acid is also expected to be unstable.

Studies on the structurally similar diethyl 2-(perfluorophenyl)malonate have shown that it is relatively stable in acidic and basic solutions at ambient temperatures but decomposes under harsh conditions.[4] A similar behavior can be anticipated for this compound, suggesting that while trace amounts of acid or base may not cause rapid degradation at room temperature, prolonged exposure or storage in non-neutral conditions, especially at elevated temperatures, should be avoided.

Caption: General pathways for hydrolytic degradation.

Photochemical Degradation

While specific photostability data for this compound is scarce, nitro compounds, in general, can be susceptible to photochemical degradation. Exposure to UV light can potentially lead to the cleavage of the C-NO₂ bond, initiating radical chain reactions and leading to a complex mixture of degradation products. Therefore, protection from light is a prudent precautionary measure.

Recommended Storage and Handling Conditions